7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-((2-hydroxyethoxy)methyl)-

Antiviral Human cytomegalovirus Structure-activity relationship

The compound 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-((2-hydroxyethoxy)methyl)- (CAS 120386-08-5), also designated 7-NH₂CO-7-deaza-acyclo-dA, is a synthetic acyclic nucleoside analog belonging to the pyrrolo[2,3-d]pyrimidine (7-deazapurine) class. It was originally synthesized as the 5-carboxamide (sangivamycin-type) derivative in a series of 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines designed to mimic the nucleoside antibiotics toyocamycin and sangivamycin while eliminating the ribose sugar to reduce cytotoxicity.

Molecular Formula C10H13N5O3
Molecular Weight 251.24 g/mol
CAS No. 120386-08-5
Cat. No. B15215226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-((2-hydroxyethoxy)methyl)-
CAS120386-08-5
Molecular FormulaC10H13N5O3
Molecular Weight251.24 g/mol
Structural Identifiers
SMILESC1=C(C2=C(N=CN=C2N1COCCO)N)C(=O)N
InChIInChI=1S/C10H13N5O3/c11-8-7-6(9(12)17)3-15(5-18-2-1-16)10(7)14-4-13-8/h3-4,16H,1-2,5H2,(H2,12,17)(H2,11,13,14)
InChIKeyWCWRSWSZBBLCDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-7-((2-hydroxyethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide (CAS 120386-08-5): Acyclic Sangivamycin Analog & Negative-Control Probe


The compound 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-((2-hydroxyethoxy)methyl)- (CAS 120386-08-5), also designated 7-NH₂CO-7-deaza-acyclo-dA, is a synthetic acyclic nucleoside analog belonging to the pyrrolo[2,3-d]pyrimidine (7-deazapurine) class [1]. It was originally synthesized as the 5-carboxamide (sangivamycin-type) derivative in a series of 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines designed to mimic the nucleoside antibiotics toyocamycin and sangivamycin while eliminating the ribose sugar to reduce cytotoxicity [1]. Its molecular formula is C₁₀H₁₃N₅O₃ (MW 251.24 g/mol), with a calculated LogP of 0.54 and polar surface area (PSA) of 130.3 Ų . Unlike the parent nucleoside sangivamycin, this compound lacks a ribosyl moiety and is not phosphorylated intracellularly, which fundamentally alters its biological profile—rendering it essentially inactive against human cytomegalovirus (HCMV) and non-cytotoxic to L1210 murine leukemia cells [1][2].

Why 5-Carboxamide Acyclic Pyrrolopyrimidines Cannot Be Interchanged with Thioamide or Ribosyl Analogs


Within the pyrrolo[2,3-d]pyrimidine class, the nature of the 5-position substituent and the presence or absence of a ribose sugar are the two dominant determinants of biological activity [1]. The 5-thiocarboxamide analog (compound 229, CAS 120386-11-0) is active against HCMV with an IC₅₀ of 7 μM in plaque reduction assays, whereas the 5-carboxamide (CAS 120386-08-5) is completely inactive in the same assay system [1][2]. Conversely, the parent ribosyl sangivamycin (5-carboxamide, CAS 18417-89-5) exhibits potent cytotoxicity (L1210 IC₅₀ ~3–10 nM) due to intracellular phosphorylation and protein kinase C inhibition, while the acyclic 5-carboxamide analog is non-cytotoxic [1]. These divergent profiles—antiviral activity, cytotoxicity, and target engagement—arise from a single functional-group change (C=O vs. C=S at C5) or the excision of the ribose sugar, making blind substitution of one class member for another scientifically invalid without confirmatory data [1][2].

Quantitative Differentiation Evidence for CAS 120386-08-5 Versus Closest Analogs


Complete Loss of Anti-HCMV Activity Versus 5-Thiocarboxamide Analog (Compound 229)

In the seminal 1989 study that first described this compound series, the 5-carboxamide acyclic analog (compound 8, CAS 120386-08-5) was evaluated alongside the 5-thiocarboxamide derivative (compound 11/229, CAS 120386-11-0) for activity against HCMV and HSV-1 in human foreskin fibroblast (HFF) cells. Only the thioamide analog exhibited antiviral activity; the carboxamide was inactive at all concentrations tested [1]. Subsequent independent confirmation in 1992 established that compound 229 achieved an IC₅₀ of 7 μM against HCMV in plaque reduction assays and an IC₉₀ of 25 μM in yield reduction assays, while the carboxamide remained devoid of anti-HCMV activity [2]. This represents a complete functional dichotomy between two compounds differing solely by O-for-S substitution at the 5-position [1][2].

Antiviral Human cytomegalovirus Structure-activity relationship

Absence of Cytotoxicity Contrasted with Potent Antiproliferative Activity of Parent Sangivamycin

The target compound (compound 8) was tested for cytotoxicity against L1210 murine leukemic cells in vitro alongside its 5-substituted congeners. None of the 5-carboxamide acyclic derivatives (compounds 8–10, 12) caused significant inhibition of L1210 cell growth at the concentrations evaluated [1]. This stands in sharp contrast to the parent nucleoside sangivamycin (CAS 18417-89-5), which inhibits L1210 proliferation with an IC₅₀ of approximately 3 nM and HFF cells with an IC₅₀ of 10 nM, a >1,000-fold difference in potency attributable to the absence of the ribose sugar required for intracellular phosphorylation . The Renau et al. (1996) study further corroborated that none of the 5-carboxamide analogs inhibited L1210 growth, while certain 5-thioamide and 5-nitrile derivatives retained modest antiproliferative effects [2].

Cytotoxicity L1210 leukemia Nucleoside analog

Property-Profile-Based Selection: Intermediate Lipophilicity and PSA Differentiate from Thioamide and Ribosyl Analogs

The three key comparators exhibit a graded physicochemical profile that directly impacts membrane permeability, solubility, and assay compatibility. The target 5-carboxamide (CAS 120386-08-5) has a calculated LogP of 0.54 and PSA of 130.3 Ų, positioning it as a moderately polar compound with intermediate membrane permeability . The 5-thiocarboxamide (compound 229, CAS 120386-11-0) is more lipophilic (LogP 0.92, PSA 148.8 Ų), while the parent sangivamycin (CAS 18417-89-5) is substantially more hydrophilic (LogP −1.06, PSA 179.0 Ų) due to the ribose hydroxyl groups . The ~0.4 LogP unit difference between the carboxamide and thiocarboxamide corresponds to an approximately 2.5-fold difference in octanol-water partition coefficient, which can affect differential solubility in aqueous assay buffers and cellular uptake kinetics .

LogP Polar surface area Drug-likeness Permeability

Confirmed 5-Carboxamide Subclass Inactivity Across Multiple Chemotypes: Generalizability of Negative Data

The finding that 5-carboxamide pyrrolo[2,3-d]pyrimidines are inactive against HCMV is not limited to the acyclic series. Renau et al. (1996) systematically tested 7-substituted 4,6-diaminopyrrolo[2,3-d]pyrimidine-5-carbonitrile, -5-carboxamide, and -5-thiocarboxamide analogs and explicitly reported that 'the 5-carboxamides were inactive' against HCMV, while all 4,6-diamino 5-nitrile and 5-thioamide analogs were active [1]. This cross-chemotype consistency establishes that the 5-carboxamide functionality—regardless of the 7-substituent identity—confers a null antiviral phenotype, making CAS 120386-08-5 a reliable representative negative control for any pyrrolo[2,3-d]pyrimidine carboxamide derivative in HCMV antiviral assays [1]. The same study confirmed that none of the tested carboxamides inhibited L1210 cell growth [1].

Structure-activity relationship 5-Carboxamide pharmacophore Antiviral inactivity

Optimal Procurement and Application Scenarios for CAS 120386-08-5 Based on Quantitative Differentiation Evidence


Negative-Control Compound in HCMV Antiviral Screening of Pyrrolo[2,3-d]pyrimidine Libraries

Because the 5-carboxamide acyclic analog is definitively inactive against HCMV (while the 5-thiocarboxamide analog achieves an IC₅₀ of 7 μM), CAS 120386-08-5 is the ideal negative control for any high-throughput antiviral screen evaluating novel 5-substituted pyrrolopyrimidines [1][2]. Its use eliminates ambiguity: any observed antiviral activity can be attributed to the test compound's specific pharmacophore rather than non-specific class effects [1].

Non-Cytotoxic Scaffold for Medicinal Chemistry Derivatization Programs

The compound's complete lack of cytotoxicity toward L1210 murine leukemic cells, in contrast to the potent activity of sangivamycin (L1210 IC₅₀ = 3 nM), establishes it as a benign starting scaffold [1][2]. Medicinal chemists can install functional groups at the 5-carboxamide, 6-position, or modify the acyclic side chain without confounding toxicity signals from the core scaffold [1][3].

Physicochemical Reference Standard for Pyrrolopyrimidine Analog Series Profiling

With a LogP of 0.54 and PSA of 130.3 Ų, CAS 120386-08-5 occupies a defined intermediate position between the more lipophilic thiocarboxamide (LogP 0.92) and the hydrophilic sangivamycin (LogP −1.06) [1][2]. This makes it a useful chromatographic and permeability reference standard for calibrating HPLC retention times, assessing Caco-2 permeability, or validating computational LogP/PSA models across the pyrrolopyrimidine chemical space [1].

Tool Compound for Dissecting Kinase vs. Antiviral Pharmacology of Deazapurine Nucleosides

Sangivamycin potently inhibits protein kinase C (PKC, Ki = 10 μM) and DNA/RNA synthesis, whereas the acyclic 5-carboxamide analog lacks both the ribose required for phosphorylation and the thiocarboxamide required for antiviral activity [1][2][3]. Researchers studying the polypharmacology of pyrrolopyrimidine nucleosides can use CAS 120386-08-5 to isolate kinase-independent mechanisms from direct antiviral or cytotoxic effects [1][3].

Quote Request

Request a Quote for 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-((2-hydroxyethoxy)methyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.